N-[4-({[3-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide
Overview
Description
N-[4-({[3-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H19ClN2O3S and its molecular weight is 366.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0804913 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has explored the synthesis of N-[4-({[3-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide and its derivatives using various methods. This includes utilizing techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV–visible (UV–Vis) spectra, Liquid Chromatographic (LCMS), and High Resolution Mass Spectrometric (HRMS) methods (Lahtinen et al., 2014).
Molecular Structure Analysis
- Vibrational Spectroscopy : The molecule has been characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. These analyses help in understanding the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers (Jenepha Mary et al., 2022).
Antimicrobial Applications
- Antibacterial and Antifungal Activity : Various derivatives of this compound have been screened for antibacterial and antifungal activities. These studies are crucial in identifying potential therapeutic applications of the compound (Fadel & Al-Azzawi, 2021).
Applications in Crystallography
- Crystal Structure Studies : The crystal structures of various derivatives have been determined using X-ray diffraction, which provides insights into their conformational and hydrogen bond network properties. This is significant for applications in material science and drug design (Obaleye et al., 2008).
Potential Pharmaceutical Uses
- Drug Development : The compound and its derivatives have shown potential in the synthesis of drugs targeting various diseases. This includes exploring its anticancer, antiviral, and other pharmacological properties (Darwish et al., 2014).
Agricultural Applications
- Crop Protection : Some derivatives, like mefluidide (a related compound), have been used to protect crops from chilling injury, indicating potential agricultural applications (Tseng & Li, 1984).
Properties
IUPAC Name |
N-[4-[3-(4-chlorophenyl)propylsulfamoyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13(21)20-16-8-10-17(11-9-16)24(22,23)19-12-2-3-14-4-6-15(18)7-5-14/h4-11,19H,2-3,12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXZHSOGUJXORA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.